molecular formula C8H10ClNO2S B172060 4-Chloro-n-ethylbenzenesulfonamide CAS No. 6318-34-9

4-Chloro-n-ethylbenzenesulfonamide

Cat. No.: B172060
CAS No.: 6318-34-9
M. Wt: 219.69 g/mol
InChI Key: UCQURUONSAUJJM-UHFFFAOYSA-N
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Description

4-Chloro-n-ethylbenzenesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-ethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized conditions to increase yield and purity. This can include the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfonic acids .

Scientific Research Applications

4-Chloro-n-ethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-n-ethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of aqueous humor in the eye, thereby reducing intraocular pressure in glaucoma patients .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-n-methylbenzenesulfonamide
  • 4-Chloro-n-propylbenzenesulfonamide
  • 4-Chloro-n-butylbenzenesulfonamide

Uniqueness

4-Chloro-n-ethylbenzenesulfonamide is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets compared to its methyl, propyl, and butyl analogs. This difference can result in varying degrees of efficacy and selectivity in its applications .

Properties

IUPAC Name

4-chloro-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQURUONSAUJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979162
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-34-9
Record name 4-Chloro-N-ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC31090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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